Thieno(2,3-b)(1)benzothiophene-3-carbonitrile, 3a,8a-dihydro-2-amino-4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 8,8-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno(2,3-b)(1)benzothiophene-3-carbonitrile, 3a,8a-dihydro-2-amino-4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 8,8-dioxide is a complex organic compound with a molecular formula of C26H25N3O5S2 and a molecular weight of 523.6238 g/mol. This compound is known for its unique structural features, which include a thieno2,3-bbenzothiophene core, a carbonitrile group, and a fused benzazocin ring system
Vorbereitungsmethoden
The synthesis of Thieno(2,3-b)(1)benzothiophene-3-carbonitrile, 3a,8a-dihydro-2-amino-4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 8,8-dioxide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thieno2,3-bReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
Thieno(2,3-b)(1)benzothiophene-3-carbonitrile, 3a,8a-dihydro-2-amino-4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 8,8-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
Thieno(2,3-b)(1)benzothiophene-3-carbonitrile, 3a,8a-dihydro-2-amino-4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 8,8-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of Thieno(2,3-b)(1)benzothiophene-3-carbonitrile, 3a,8a-dihydro-2-amino-4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 8,8-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Thieno(2,3-b)(1)benzothiophene-3-carbonitrile, 3a,8a-dihydro-2-amino-4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, 8,8-dioxide can be compared with other similar compounds, such as:
- Thieno2,3-bbenzothiophene derivatives : These compounds share the same core structure but differ in their functional groups and substituents.
- Benzazocin derivatives : These compounds have a similar fused ring system but may have different substituents and functional groups.
- Carbonitrile-containing compounds : These compounds contain a carbonitrile group but may have different core structures and substituents. The uniqueness of this compound lies in its specific combination of structural features, which confer unique properties and potential applications.
Eigenschaften
CAS-Nummer |
155857-53-7 |
---|---|
Molekularformel |
C26H25N3O5S2 |
Molekulargewicht |
523.6 g/mol |
IUPAC-Name |
2-amino-8-methoxy-5-[(12E)-13-methoxy-7-methyl-3-oxa-11-azatricyclo[6.5.1.04,14]tetradeca-1,8(14),10,12-tetraen-9-yl]-4,4-dioxo-3a,8b-dihydrothieno[2,3-b][1]benzothiole-1-carbonitrile |
InChI |
InChI=1S/C26H25N3O5S2/c1-12-4-6-18-21-16(11-34-18)19(33-3)10-29-9-15(20(12)21)13-5-7-17(32-2)23-22-14(8-27)25(28)35-26(22)36(30,31)24(13)23/h5,7,9-12,15,18,22,26H,4,6,28H2,1-3H3/b19-10+,29-9? |
InChI-Schlüssel |
IUWIKAGIDRISDX-LKYXUNLSSA-N |
Isomerische SMILES |
CC1CCC2C3=C1C(C=N/C=C(\C3=CO2)/OC)C4=C5C(=C(C=C4)OC)C6C(S5(=O)=O)SC(=C6C#N)N |
Kanonische SMILES |
CC1CCC2C3=C1C(C=NC=C(C3=CO2)OC)C4=C5C(=C(C=C4)OC)C6C(S5(=O)=O)SC(=C6C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.